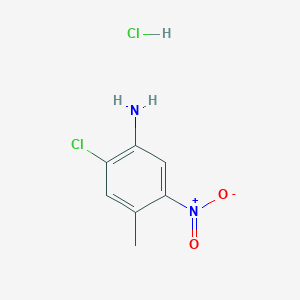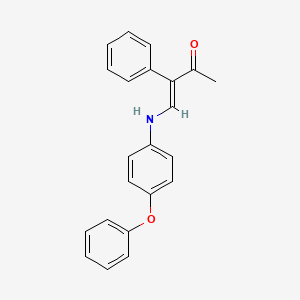
2-Chloro-4-methyl-5-nitroaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-5-nitroaniline hydrochloride is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline and has a molecular weight of 223.06 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-methyl-5-nitroaniline hydrochloride is 1S/C7H7ClN2O2.ClH/c1-4-2-5(8)6(9)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H . This code provides a specific description of the molecule’s structure. For a detailed molecular structure, it is recommended to use molecular visualization software with this InChI code.Physical And Chemical Properties Analysis
2-Chloro-4-methyl-5-nitroaniline hydrochloride is a powder in physical form . It has a molecular weight of 223.06 . For a detailed analysis of its physical and chemical properties, it is recommended to refer to its Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
Anaerobic Degradation
Research on the anaerobic degradation of nitroaromatic compounds similar to 2-Chloro-4-methyl-5-nitroaniline indicates their potential environmental impact and degradation pathways. For instance, a study demonstrated the utilization of 2-chloro-4-nitroaniline by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9, highlighting the compound's biodegradation under anaerobic conditions (H. D. Duc, 2019). This suggests a potential for bioremediation strategies involving specific microbial strains.
Synthesis and Chemical Transformation
Another area of application is the synthesis and chemical transformation of nitroaniline derivatives. For instance, the synthesis of N-(3-azido-4-chlorophenyl)-N'-[3H-methyl] thiourea from 4-chloro-3-nitroaniline illustrates the compound's utility in creating photoaffinity probes for biological research (H. Lamotte et al., 1994).
Spectrophotometric Applications
The spectrophotometric determination of nitrite using 4-nitroaniline, which reacts with nitrite in acidic medium, showcases the compound's application in analytical chemistry (A. Chaurasia & K. Verma, 1994). This method can be employed for nitrite analysis in environmental water samples.
Aerobic Degradation Pathway
Exploration of aerobic degradation pathways for compounds similar to 2-Chloro-4-methyl-5-nitroaniline; hydrochloride by strains like Rhodococcus sp. indicates their degradation under aerobic conditions, further emphasizing the importance of understanding these compounds' environmental fate (F. Khan et al., 2013).
Antimicrobial Activities
The development of antimicrobial agents from nitroaniline derivatives, as seen in the study of polyanilines doped with aromatic nitro compounds, suggests their potential in creating novel antimicrobial materials (C. Dhivya et al., 2015).
Solubility and Thermodynamics
Research on the solubility and thermodynamic properties of 2-chloro-5-nitroaniline in various solvents provides crucial data for its application in chemical syntheses and formulation processes (R. Xu & Jian Wang, 2019).
Safety and Hazards
2-Chloro-4-methyl-5-nitroaniline hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
2-chloro-4-methyl-5-nitroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c1-4-2-5(8)6(9)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDQPQLAXMOEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide](/img/structure/B2656313.png)



![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)
![2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2656326.png)

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)
![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)